

# physicochemical properties of 6,7-dihydroxy-3(2H)-benzofuranone

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## Compound of Interest

Compound Name: 3(2H)-Benzofuranone, 6,7-dihydroxy-

Cat. No.: B1293603

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An In-depth Technical Guide on the Physicochemical Properties of 6,7-dihydroxy-3(2H)-benzofuranone

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and potential biological relevance of 6,7-dihydroxy-3(2H)-benzofuranone. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

## Core Physicochemical Properties

6,7-dihydroxy-3(2H)-benzofuranone, also known as 6,7-dihydroxycoumaranone, is a heterocyclic organic compound belonging to the benzofuranone class.<sup>[1][2]</sup> Its structure is foundational in the development of compounds with potential therapeutic applications, including antioxidant, anti-inflammatory, and antimicrobial agents.<sup>[3]</sup>

## Quantitative Data Summary

The key physicochemical properties of 6,7-dihydroxy-3(2H)-benzofuranone are summarized in the table below. These values are compiled from various chemical databases and supplier specifications.

Property	Value	Reference(s)
CAS Number	6272-27-1	[1][2][3]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> O <sub>4</sub>	[1][2][3]
Molecular Weight	166.13 g/mol	[1][2][4]
IUPAC Name	6,7-dihydroxy-1-benzofuran-3-one	[2]
Melting Point	230-232 °C	[1]
Boiling Point	433.3 °C at 760 mmHg	[1]
Density	1.614 g/cm <sup>3</sup>	[1]
Flash Point	189.1 °C	[1]
XLogP3 (octanol-water partition coefficient)	0.67 to 0.8	[1][2]
Polar Surface Area (PSA)	66.76 Å <sup>2</sup>	[1]
Refractive Index	1.689	[1]

## Experimental Protocols

Detailed methodologies for the synthesis and characterization of benzofuranone derivatives are crucial for research and development. While specific experimental details for 6,7-dihydroxy-3(2H)-benzofuranone are proprietary or scattered, the following sections describe generalized, standard protocols applicable to this class of compounds.

### Synthesis via Domino Friedel-Crafts/Lactonization

The synthesis of hydroxylated benzofuran-2(3H)-ones can be achieved through a domino reaction involving a Friedel-Crafts alkylation followed by an intramolecular lactonization.[5] This method is efficient for creating the core scaffold from polyphenol precursors.

Methodology:

- **Reactant Preparation:** A solution of the appropriate polyphenol (e.g., pyrogallol, as a precursor for the 6,7-dihydroxy moiety) is prepared in a suitable acidic solvent, such as glacial acetic acid.[5]
- **Addition of Electrophile:** An alkylating agent, such as an  $\alpha$ -keto-ester (e.g., ethyl 2-chloro-2-oxoacetate), is added in a single portion to the stirred phenolic solution under an inert atmosphere (e.g., argon).[5]
- **Reaction Condition:** The reaction mixture is heated to reflux (typically 120 °C) and stirred until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[5]
- **Work-up and Purification:** Upon completion, the reaction mixture is concentrated under vacuum to remove the solvent. The resulting residue is then purified by flash chromatography on a silica gel column to isolate the final benzofuranone product.[5]

## Characterization by Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of and quantifying 6,7-dihydroxy-3(2H)-benzofuranone.

Methodology:

- **Column:** A reverse-phase C18 column (e.g., Newcrom R1) is typically used for separation.[6]
- **Mobile Phase:** A simple mobile phase consisting of a mixture of acetonitrile (MeCN) and water is employed. An acid, such as phosphoric acid or formic acid (for Mass Spectrometry compatibility), is added to improve peak shape and resolution.[6]
- **Detection:** The compound is detected using a UV detector, typically set at a wavelength corresponding to the absorbance maximum of the benzofuranone chromophore.
- **Analysis:** The retention time and peak area are used to identify and quantify the compound against a known standard. This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities.[6]

## Melting Point Determination

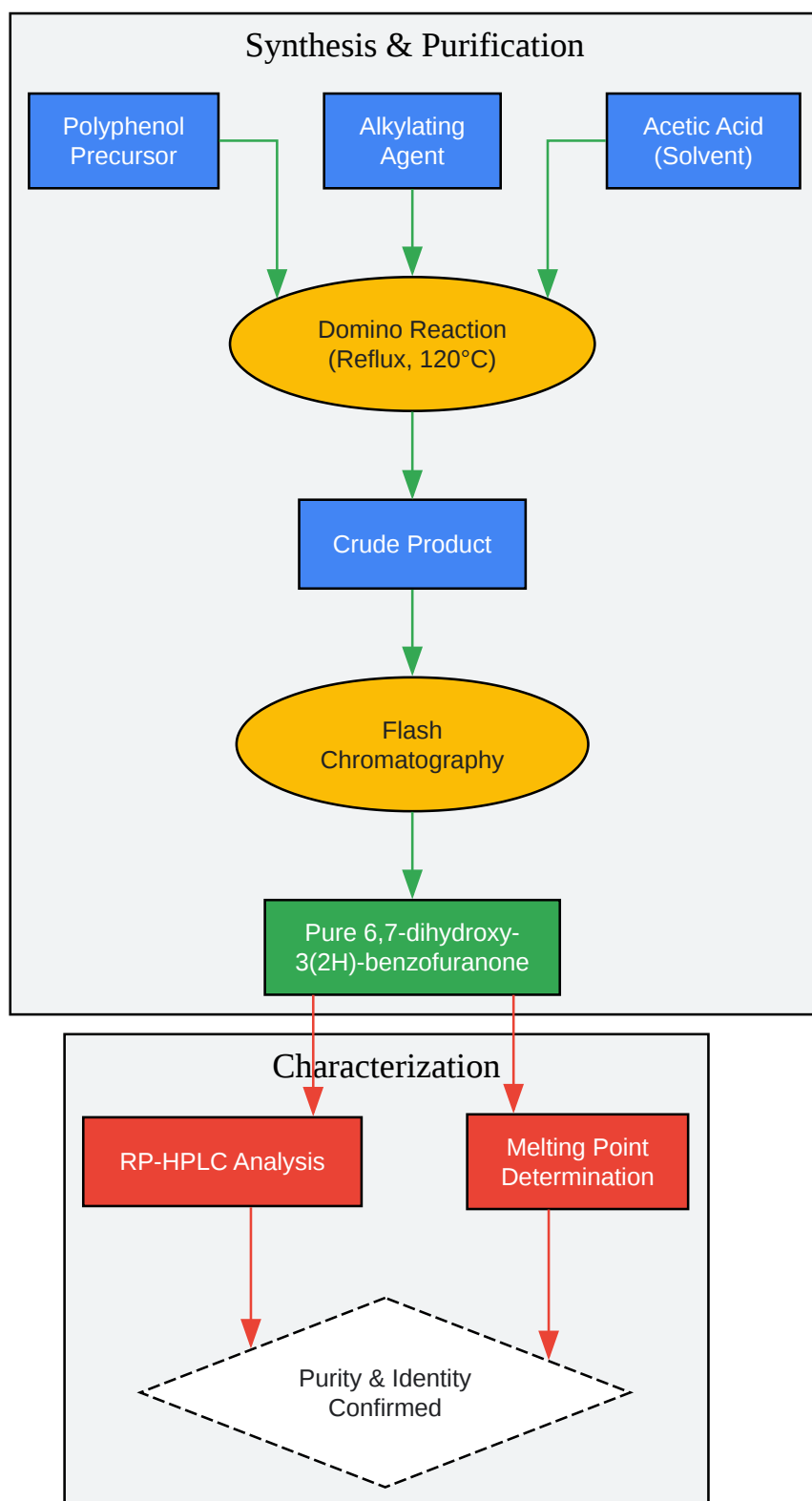
The melting point is a fundamental physical property used to determine the purity of a crystalline solid.

Methodology:

- **Sample Preparation:** A small amount of the dry, crystalline 6,7-dihydroxy-3(2H)-benzofuranone is packed into a capillary tube.
- **Apparatus:** The capillary tube is placed in a melting point apparatus (e.g., a Gallenkamp apparatus).<sup>[7]</sup>
- **Heating:** The sample is heated at a controlled rate.
- **Observation:** The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. A sharp melting range (e.g., within 1-2 °C) is indicative of high purity.

## Visualizations: Workflows and Biological Pathways

Diagrams created using Graphviz provide clear visual representations of complex processes and relationships, adhering to specified formatting for clarity and contrast.

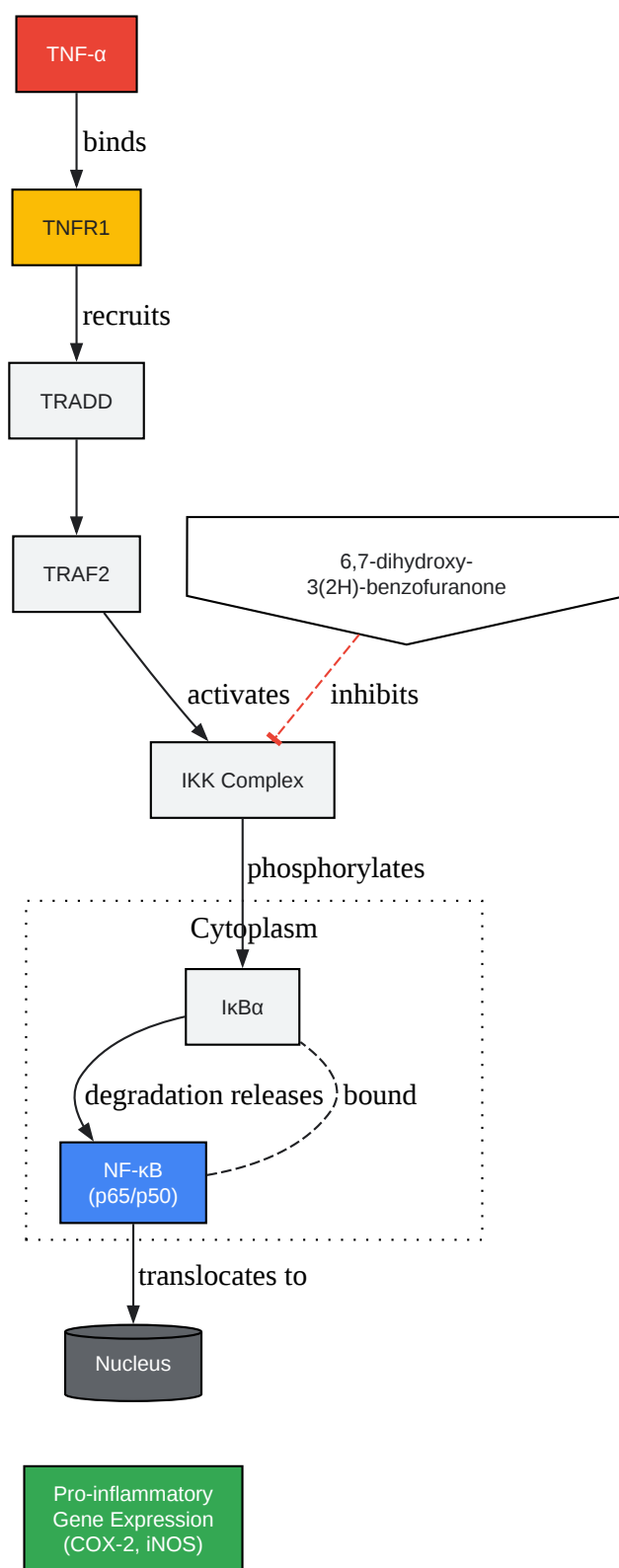


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Caption: Experimental workflow for synthesis and characterization.

## Potential Biological Activity and Signaling

Benzofuran derivatives are known to possess a wide range of pharmacological properties.[8] Specifically, related flavone structures have demonstrated anti-inflammatory effects by modulating key signaling pathways.[9] While the exact mechanism for 6,7-dihydroxy-3(2H)-benzofuranone is not fully elucidated, the TNF signaling pathway is a common target for anti-inflammatory compounds and serves as a representative model.



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Caption: Representative TNF-α signaling pathway potentially modulated.

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